1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one

Solid-state properties Formulation Purification

1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one (CAS 869631-38-9; synonym: 9-acetyl-4-methoxycarbazole) is an N-acetyl carbazole derivative bearing a single methoxy substituent at the 4-position of the carbazole core. It possesses a molecular formula of C₁₅H₁₃NO₂, a molecular weight of 239.27 g·mol⁻¹, and a melting point of 105–109 °C.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
Cat. No. B14132521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)OC
InChIInChI=1S/C15H13NO2/c1-10(17)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(15)18-2/h3-9H,1-2H3
InChIKeyMQLPVDRQTMDJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one Procurement Guide: Core Physicochemical and Structural Baseline


1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one (CAS 869631-38-9; synonym: 9-acetyl-4-methoxycarbazole) is an N-acetyl carbazole derivative bearing a single methoxy substituent at the 4-position of the carbazole core. It possesses a molecular formula of C₁₅H₁₃NO₂, a molecular weight of 239.27 g·mol⁻¹, and a melting point of 105–109 °C . The compound is an off-white to yellow solid that serves as a synthetic intermediate and building block in medicinal chemistry and materials science, where the 4-methoxy group confers distinct electronic and steric properties relative to unsubstituted and otherwise-substituted N-acetyl carbazole analogs [1].

Why Generic N-Acetyl Carbazole Analogs Cannot Substitute for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one in Research and Industrial Applications


Carbazole derivatives with identical N-acetyl functionality but differing aromatic substitution patterns exhibit substantial variation in melting point (and thus crystallinity and formulation behavior), lipophilicity (XLogP), and electronic configuration . The 4-methoxy substituent in 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one alters the HOMO–LUMO gap and directs electrophilic aromatic substitution to specific positions—a regiochemical outcome that cannot be replicated by the unsubstituted, 4-fluoro, or 2,4-dimethoxy analogs [1]. These differences directly affect downstream synthetic efficiency, material performance (e.g., hole-transport in OLEDs), and pharmacological properties such as membrane permeability and metabolic stability. Simple replacement with a more readily available N-acetyl carbazole therefore risks altered reactivity, purity profiles, and functional performance.

Head-to-Head Quantitative Differentiation Evidence for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one Versus Closest Analogs


Melting Point and Crystallinity Differentiation Versus Unsubstituted 9-Acetylcarbazole

The 4-methoxy derivative exhibits a markedly higher melting point (105–109 °C) compared to unsubstituted 9-acetylcarbazole (75–79 °C) . This ~30 °C elevation indicates stronger intermolecular interactions and greater crystal lattice energy, which can affect solubility, formulation stability, and purification by recrystallization.

Solid-state properties Formulation Purification

Lipophilicity (XLogP) Comparison: 4-Methoxy vs. Unsubstituted vs. 4-Fluoro N-Acetyl Carbazoles

The target compound has a computed XLogP of 3.2, which is lower than that of unsubstituted 9-acetylcarbazole (LogP ≈ 3.6) and the 4-fluoro analog (LogP estimated >3.5 based on the electron-withdrawing character of fluorine). The reduced lipophilicity arises from the electron-donating methoxy group, which increases hydrogen-bond acceptor capacity (HBA = 2 vs. 1 for the unsubstituted analog) and lowers logP. This shift is within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP < 5) but meaningfully different from comparator compounds.

Lipophilicity Drug-likeness Membrane permeability

Regioselective Electrophilic Substitution: 4-Methoxy Directs to C-1 Position Unlike Unsubstituted Carbazole

4-Methoxycarbazole (the precursor/core of the target compound) undergoes regioselective electrophilic substitution at the C-1 position when reacted with triethyl orthoformate, whereas unsubstituted carbazole yields N-functionalized amide acetal products under identical conditions [1]. This regiochemical divergence is maintained in the N-acetyl derivative: the 4-methoxy group activates the C-1 position for further functionalization, enabling synthetic routes inaccessible with 9-acetylcarbazole itself. This behavior is critical for synthesizing C-1-substituted carbazole libraries for medicinal chemistry and materials applications.

Regioselectivity Electrophilic substitution Synthetic utility

Electronic Structure Modulation: HOMO–LUMO Gap and Hole-Transport Tuning by 4-Methoxy Group

Attaching a methoxy group to the 4-position of the carbazole core raises the HOMO energy level relative to unsubstituted N-acetylcarbazole, improving hole-injection capability in organic electronic devices . This electronic tuning is well-documented for carbazole-based small molecules used in OLEDs: electron-donating substituents such as methoxy raise the HOMO, lowering the hole-injection barrier from the anode. In contrast, the 4-fluoro analog (electron-withdrawing) would lower the HOMO, and the unsubstituted analog lacks this tunability. While direct HOMO values for the target compound are not explicitly published, the structure–property relationship is firmly established for the carbazole class .

Electronic properties OLED materials Hole-transport

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Impact on Drug-Likeness and Solubility

The target compound has two hydrogen-bond acceptor (HBA) sites (the carbonyl oxygen and the methoxy oxygen) and a topological polar surface area (TPSA) of 31.2 Ų . In contrast, 9-acetylcarbazole has only one HBA (the carbonyl oxygen) and a TPSA of approximately 22 Ų (estimated). The additional HBA and larger TPSA of the 4-methoxy derivative enhance aqueous solubility and reduce passive membrane permeability compared to the unsubstituted analog. This property profile is advantageous for applications where moderate solubility and reduced CNS penetration are desired.

Drug-likeness Physicochemical profiling ADME

Melting Point Differentiation from 9-Acetyl-4-fluorocarbazole and 9-Acetyl-2,4-dimethoxycarbazole

Within the 9-acetyl-4-substituted carbazole series, the melting point follows the trend: 4-methoxy (105–109 °C) < 4-fluoro (114–118 °C) < 2,4-dimethoxy (136–140 °C) . The 4-methoxy compound melts approximately 10 °C lower than the 4-fluoro analog and 30 °C lower than the 2,4-dimethoxy analog. This intermediate melting point reflects a balance between molecular symmetry, polarity, and crystal packing forces, making it optimal for processes requiring moderate thermal stability without excessive energy input for melting.

Thermal properties Solid-state characterization Quality control

Recommended Application Scenarios for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Synthesis of C-1-Functionalized Carbazole Libraries for Medicinal Chemistry

The 4-methoxy directing effect enables regioselective electrophilic substitution at the C-1 position, a synthetic pathway not accessible with unsubstituted 9-acetylcarbazole [1]. Researchers synthesizing C-1-substituted carbazole analogs for structure–activity relationship (SAR) studies should procure the 4-methoxy N-acetyl derivative as the starting scaffold to achieve predictable C-1 derivatization. The N-acetyl group can be subsequently hydrolyzed to reveal the free NH-carbazole for further N-functionalization. This scenario is supported by the regioselectivity data established in Section 3, Evidence Item 3.

OLED Hole-Transport Material Development Requiring Elevated HOMO Levels

For organic electronics researchers designing hole-transport layers (HTLs) or host materials, the electron-donating 4-methoxy group raises the HOMO energy, facilitating hole injection from indium tin oxide (ITO) anodes [1]. The target compound serves as a building block for synthesizing more complex carbazole-based HTL materials. The intermediate melting point (105–109 °C) also allows thermal evaporation under moderate vacuum conditions without decomposition, a practical requirement for OLED device fabrication. The HOMO-tuning rationale is established in Section 3, Evidence Item 4.

Preclinical Drug Discovery Requiring Moderate Lipophilicity (LogP 3.2) and Balanced Polarity

With an XLogP of 3.2 and TPSA of 31.2 Ų, the compound occupies a favorable physicochemical space for oral bioavailability [1]. It offers lower lipophilicity than unsubstituted 9-acetylcarbazole (LogP 3.6), potentially reducing hERG channel binding and improving metabolic stability. Medicinal chemists optimizing lead series for balanced ADME properties should select the 4-methoxy analog over the unsubstituted or 4-fluoro variants when moderate lipophilicity is desired. This recommendation is directly supported by the logP and TPSA data in Section 3, Evidence Items 2 and 5.

Solid-Phase Synthesis and Automated Library Production Utilizing Intermediate Melting Point

The melting point of 105–109 °C, intermediate between the lower-melting unsubstituted analog (75–79 °C) and the higher-melting dimethoxy analog (136–140 °C), provides a practical balance for solid-phase synthesis workflows where reagents must remain solid during weighing and dispensing but melt readily for solution-phase reactions [1]. This thermal property facilitates automated liquid handling and parallel synthesis without the caking or hygroscopicity issues associated with lower-melting analogs. Refer to Section 3, Evidence Items 1 and 6 for melting point comparative data.

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